

The Metabolic Odyssey of Octadecanoyl-L-threo-sphingosine: A Technical Guide

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Compound of Interest

Compound Name: Octadecanoyl-L-threo-sphingosine

Cat. No.: B3026375

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Introduction

Octadecanoyl-L-threo-sphingosine, a C18 ceramide, is a pivotal bioactive sphingolipid implicated in a myriad of cellular processes, from orchestrating programmed cell death to modulating metabolic homeostasis. As a central hub in sphingolipid metabolism, its synthesis, catabolism, and downstream signaling effects are of profound interest in various fields of biomedical research, including oncology and metabolic diseases. This in-depth technical guide provides a comprehensive overview of the metabolic fate of **Octadecanoyl-L-threo-sphingosine**, detailing its metabolic pathways, quantitative analysis, and the intricate signaling networks it commands.

Metabolic Pathways of Octadecanoyl-L-threo-sphingosine

The cellular concentration of **Octadecanoyl-L-threo-sphingosine** is meticulously regulated through a network of anabolic and catabolic pathways. The primary routes of its metabolism are the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.

1. De Novo Synthesis: This pathway commences with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. Following a series of enzymatic reactions,

sphinganine is acylated by Ceramide Synthase 1 (CerS1) with stearoyl-CoA to produce dihydroceramide. A final desaturation step introduces a double bond into the sphingoid base, yielding **Octadecanoyl-L-threo-sphingosine** (C18 ceramide). CerS1 exhibits a high degree of specificity for the 18-carbon fatty acyl-CoA, making it the key enzyme in the synthesis of this particular ceramide species.

2. Sphingomyelin Hydrolysis: **Octadecanoyl-L-threo-sphingosine** can be liberated from sphingomyelin, a major component of cellular membranes, through the action of sphingomyelinases (SMases). This pathway provides a rapid mechanism to increase intracellular ceramide levels in response to various cellular stresses and stimuli.

3. Salvage Pathway: In this recycling pathway, complex sphingolipids are broken down to sphingosine, which can then be re-acylated by CerS1 to form **Octadecanoyl-L-threo-sphingosine**.

Once formed, **Octadecanoyl-L-threo-sphingosine** can be further metabolized. It can be deacylated by ceramidases to yield sphingosine and an 18-carbon fatty acid. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule with often opposing biological effects to ceramide. Alternatively, the primary hydroxyl group of ceramide can be modified to form more complex sphingolipids such as sphingomyelin or glucosylceramide.

Quantitative Analysis of C18 Ceramide Metabolism

The precise quantification of **Octadecanoyl-L-threo-sphingosine** and its metabolites is crucial for understanding its metabolic flux and biological functions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Table 1: Quantitative Data on C18 Ceramide Analysis using LC-MS/MS

Parameter	Value	Reference
Limit of Detection (LOD)	0.2 picograms (on column)	[1] [2]
Limit of Quantification (LOQ)	1.0 picogram (on column)	[1] [2]
Linearity Range	2.8 - 357 ng	[3]
Inter-assay Precision (RSD)	2.9% - 6.2%	[1]
Recovery from Plasma	78 - 91%	[3]
Recovery from Liver Tissue	70 - 99%	[3]
Recovery from Muscle Tissue	71 - 95%	[3]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Quantification of Octadecanoyl-L-threo-sphingosine by LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of C18 ceramide in biological samples.

1. Lipid Extraction:

- Homogenize tissue or cell samples in a suitable solvent mixture, typically chloroform:methanol.
- Employ a Bligh and Dyer extraction or a similar method to separate the lipid phase.
- For plasma samples, an additional solid-phase extraction step may be necessary to remove interfering lipids.

2. Internal Standard Spiking:

- Add a known amount of a suitable internal standard, such as C17 ceramide, to the sample prior to extraction to correct for sample loss and ionization suppression.

3. Liquid Chromatography Separation:

- Utilize a reverse-phase HPLC column (e.g., C8 or C18) to separate the different ceramide species.
- Employ a gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water with additives such as formic acid and ammonium formate to enhance ionization.

4. Tandem Mass Spectrometry Detection:

- Use an electrospray ionization (ESI) source in the positive ion mode.
- Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of C18 ceramide and the internal standard.

5. Quantification:

- Construct a standard curve using known concentrations of C18 ceramide.
- Quantify the amount of C18 ceramide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Protocol 2: Ceramide Synthase 1 (CerS1) Activity Assay

This assay measures the activity of CerS1, the enzyme responsible for synthesizing C18 ceramide.

1. Preparation of Cell/Tissue Homogenates:

- Homogenize cells or tissues in a lysis buffer containing protease inhibitors.
- Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

2. Reaction Mixture Preparation:

- Prepare a reaction buffer containing HEPES, KCl, MgCl₂, and DTT.
- Add the substrates: a sphingoid base (e.g., sphinganine or a fluorescently labeled analog like NBD-sphinganine) and the specific fatty acyl-CoA for CerS1, which is stearyl-CoA (C18:0-CoA).

3. Enzyme Reaction:

- Initiate the reaction by adding a specific amount of the cell/tissue homogenate to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

4. Reaction Termination and Lipid Extraction:

- Stop the reaction by adding a chloroform:methanol mixture.
- Extract the lipids as described in Protocol 1.

5. Product Analysis:

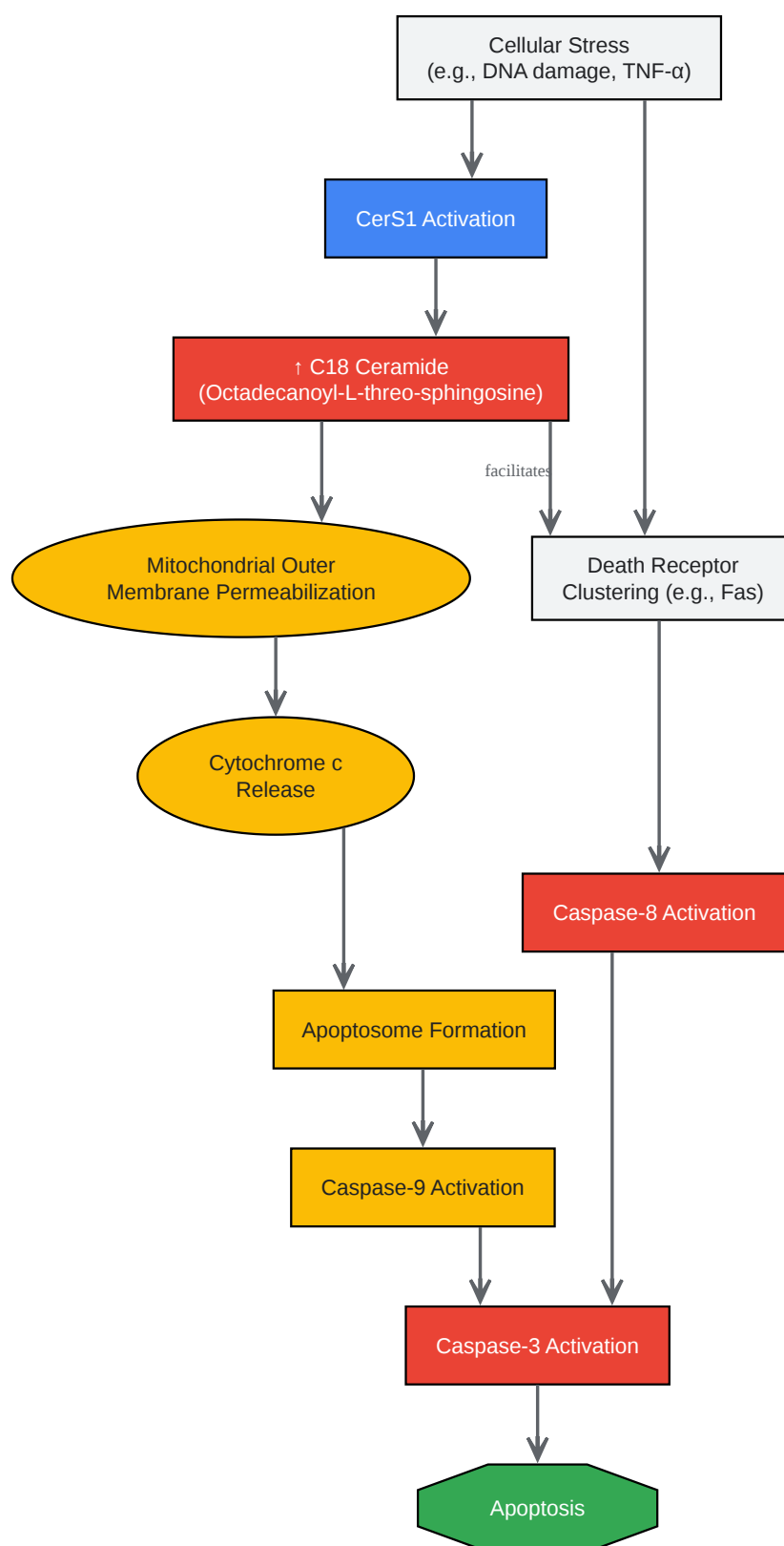
- Separate the product (C18 ceramide or its fluorescent analog) from the substrates using thin-layer chromatography (TLC) or HPLC.
- Quantify the product using a phosphorimager (for radiolabeled substrates) or a fluorescence detector (for fluorescent substrates).

Signaling Pathways and Visualization

Octadecanoyl-L-threo-sphingosine is a key signaling molecule that influences critical cellular decisions, most notably apoptosis and the cellular response to insulin.

C18 Ceramide-Induced Apoptosis

C18 ceramide is a well-established pro-apoptotic lipid.^{[4][5]} Its accumulation, often triggered by cellular stress, can initiate a cascade of events leading to programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, C18 ceramide can promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases. In the extrinsic pathway, C18 ceramide can facilitate the clustering of death receptors, such as Fas, amplifying the apoptotic signal.

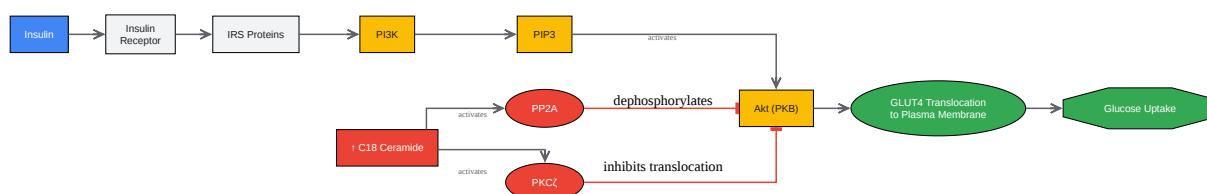


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Caption: C18 Ceramide-Induced Apoptotic Signaling Pathway.

C18 Ceramide and Insulin Resistance

Elevated levels of C18 ceramide are strongly associated with the development of insulin resistance, a hallmark of type 2 diabetes. C18 ceramide can interfere with the insulin signaling cascade at multiple points. A key mechanism involves the inhibition of Akt (also known as Protein Kinase B), a central kinase in the insulin signaling pathway. By impairing Akt activation, C18 ceramide hinders the translocation of the glucose transporter GLUT4 to the plasma membrane, thereby reducing glucose uptake into cells.



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